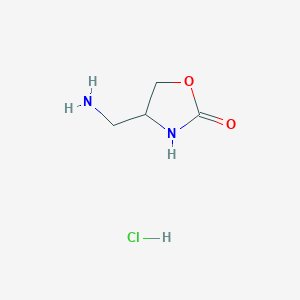

4-(氨甲基)-1,3-噁唑烷-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

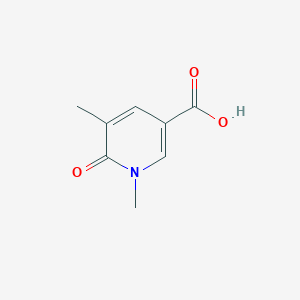

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds is known for its utility in various chemical reactions and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, substituted 3-amino-oxazolidin-2,4-diones, which are closely related to 4-(aminomethyl)-1,3-oxazolidin-2-one, have been prepared by reacting cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines, followed by acidic hydrolysis . Another approach involves the treatment of 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates with concentrated sulfuric acid to obtain N-methyl-2-oxazolidinones . Additionally, the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine has been used to synthesize 4-hydroxymethyl 2-oxazolidinones .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is versatile and can be modified to introduce various functional groups, which can significantly alter the compound's reactivity and physical properties . The crystal structures of related oxazolidinecarbohydrazides have shown a variety of weak interactions, including hydrogen bonds and π-π stacking interactions, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Oxazolidinones participate in a range of chemical reactions. For example, the aminomethylation of 4,4-bis(chloromethyl)oxazolidin-2-one leads to the formation of hexahydroimidazo[1,5-c]oxazol-6-ium chlorides . The reaction of 5-methylene-1,3-dioxolan-2-ones with amines results in the formation of 4-hydroxy-2-oxazolidinones . These reactions demonstrate the reactivity of the oxazolidinone ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

Oxazolidinones are known for their use as protective groups for 1,2-amino alcohols and as chiral auxiliaries due to their unique physical and chemical properties . The presence of the oxazolidinone ring imparts certain steric and electronic characteristics that can be exploited in stereoselective synthesis, as seen in the synthesis of nonproteinogenic amino acids . The physical properties, such as solubility and melting point, can vary depending on the substituents attached to the oxazolidinone ring.

科学研究应用

合成和化学

4-(氨甲基)-1,3-噁唑烷-2-酮盐酸盐是更广泛的1,3-噁唑烷-2-酮类化合物中的一种,这些化合物以其在合成有机化学和药物化学中的实用性而闻名。噁唑烷-2-酮核心作为一个环状碳酸酯骨架,在天然产物中很少见,但在合成有机化学中很受欢迎,因为它可用作手性辅助剂进行不对称合成,也可用作1,2-氨醇系统的保护基。这种多功能性得到了强调,因为开发了抗菌药物利奈唑,这增加了对这类化合物的科学兴趣(Zappia et al., 2007)。

药物应用

该化合物的结构已在抗菌剂的开发中找到应用。噁唑烷酮通过其机制,提供了一种独特的方法来抑制细菌蛋白质合成,展示了其在治疗多药耐药的革兰氏阳性细菌感染中的潜力。这类化合物不与其他抗生素机制交叉耐药,使其成为抗微生物武器库中的宝贵补充(Zurenko et al., 1996)。

化学合成

在化学合成领域,4-(氨甲基)-1,3-噁唑烷-2-酮盐酸盐的1,3-噁唑烷-2-酮结构促进了各种合成方法的发展。例如,它已被用于制备对映纯的C-和N-保护的α-烷基脯氨酸,说明了它在合成复杂氨基酸衍生物和肽类模拟物中的多功能合成子的作用(Harry Wang, 1999)。

生物应用

噁唑烷-2-酮,包括类似4-(氨甲基)-1,3-噁唑烷-2-酮盐酸盐的衍生物,在β-伪肽折叠体的设计中起着关键作用。这些分子能够在竞争性溶剂(如水)中折叠成规则的螺旋结构,由于其在生物系统中与蛋白质结构和功能相似的潜力,因此对生物应用具有潜力,这对与生物系统相互作用至关重要(Luppi et al., 2004)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNOJCXCVIDNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803589-70-9 |

Source

|

| Record name | 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)

![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)